AK 275 vs. MDL-28170: Divergent Selectivity Profiles Warrant Distinct Experimental Applications
AK 275 and MDL-28170, while both calpain inhibitors, exhibit profoundly different selectivity profiles. MDL-28170 is a potent inhibitor of both calpain (Ki ≈ 10 nM) and the off-target protease cathepsin B (Ki ≈ 25 nM) [1]. This dual inhibition significantly complicates the attribution of any observed biological effect solely to calpain blockade when using MDL-28170. In contrast, AK 275, a dipeptide α-ketoamide, is known for much weaker inhibition of cathepsin B relative to calpain [2]. This makes AK 275 the preferred research tool for experiments requiring a more calpain-selective intervention, minimizing confounding data from cathepsin B inhibition.
| Evidence Dimension | Selectivity over Cathepsin B (Off-target cysteine protease) |
|---|---|
| Target Compound Data | Known to exhibit much weaker inhibition of cathepsin B compared to calpain |
| Comparator Or Baseline | MDL-28170: Inhibits calpain (Ki ~10 nM) and cathepsin B (Ki ~25 nM) |
| Quantified Difference | Significant difference; MDL-28170 is a potent dual inhibitor, while AK 275 is more selective for calpains. |
| Conditions | Enzyme inhibition assays (Ki determination) |
Why This Matters
For researchers aiming to unambiguously link a phenotype to calpain activity, AK 275's superior selectivity profile reduces the risk of confounding results from cathepsin B inhibition.
- [1] MDL 28170 product description. Nanjing Warbio Biotechnology Co., Ltd. Accessed 2026. View Source
- [2] Saatman, K. E., et al. Calpain inhibitor AK295 attenuates motor and cognitive deficits following experimental brain injury in the rat. Proc Natl Acad Sci U S A. 1996;93(8):3428-33. PMID: 8622952. View Source
